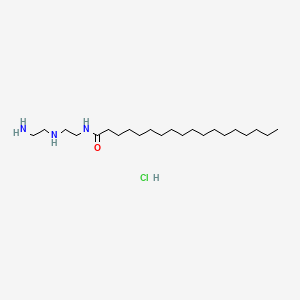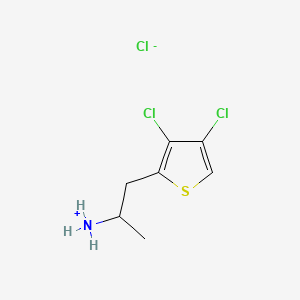
Ethylamine, 1-(3,4-dichloro-2-thenyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylamine, 1-(3,4-dichloro-2-thenyl)-, hydrochloride is a chemical compound with the molecular formula C7H9Cl2NS.ClH. It is a derivative of ethylamine, where the ethyl group is substituted with a 3,4-dichloro-2-thenyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethylamine, 1-(3,4-dichloro-2-thenyl)-, hydrochloride typically involves the reaction of 3,4-dichloro-2-thiophenecarboxaldehyde with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethylamine, 1-(3,4-dichloro-2-thenyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Compounds with substituted functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
Ethylamine, 1-(3,4-dichloro-2-thenyl)-, hydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of Ethylamine, 1-(3,4-dichloro-2-thenyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Hexane, 3,4-dichloro-: A similar compound with a different alkyl chain.
1-(3,4-Dichloro-2-thienyl)-2-propanaminium chloride: Another compound with a similar structure but different functional groups.
Uniqueness
Ethylamine, 1-(3,4-dichloro-2-thenyl)-, hydrochloride is unique due to its specific substitution pattern and the presence of both ethylamine and dichlorothenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
67482-61-5 |
|---|---|
Fórmula molecular |
C7H10Cl3NS |
Peso molecular |
246.6 g/mol |
Nombre IUPAC |
1-(3,4-dichlorothiophen-2-yl)propan-2-ylazanium;chloride |
InChI |
InChI=1S/C7H9Cl2NS.ClH/c1-4(10)2-6-7(9)5(8)3-11-6;/h3-4H,2,10H2,1H3;1H |
Clave InChI |
HPIYQICYHHFKGA-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=C(C(=CS1)Cl)Cl)[NH3+].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


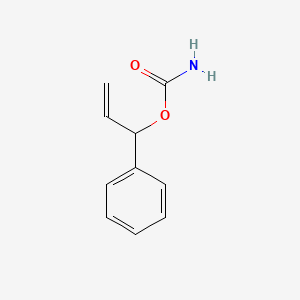
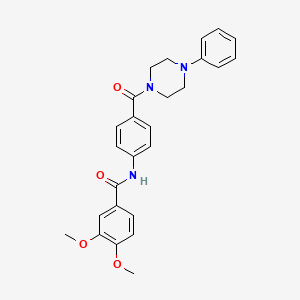
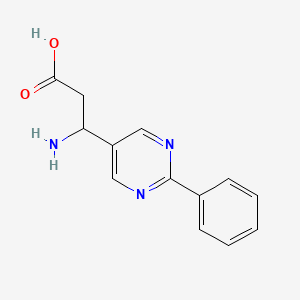

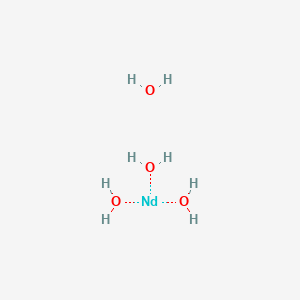

![Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]butyrate](/img/structure/B13783142.png)


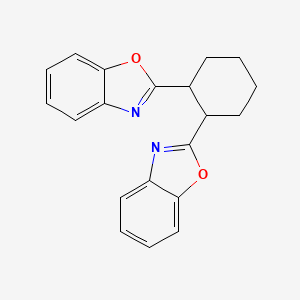
![1-Acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B13783164.png)
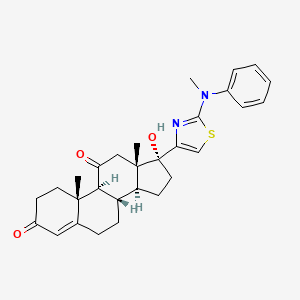
![(S)-1-[4-(2-Methylbutyl)phenyl]ethanone](/img/structure/B13783176.png)
